Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate hydrochloride Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20399959
InChI: InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)7(9)6-4-10-11(2)5-6;/h4-5,7H,3,9H2,1-2H3;1H
SMILES:
Molecular Formula: C8H14ClN3O2
Molecular Weight: 219.67 g/mol

Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate hydrochloride

CAS No.:

Cat. No.: VC20399959

Molecular Formula: C8H14ClN3O2

Molecular Weight: 219.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate hydrochloride -

Specification

Molecular Formula C8H14ClN3O2
Molecular Weight 219.67 g/mol
IUPAC Name ethyl 2-amino-2-(1-methylpyrazol-4-yl)acetate;hydrochloride
Standard InChI InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)7(9)6-4-10-11(2)5-6;/h4-5,7H,3,9H2,1-2H3;1H
Standard InChI Key FZIFQQACRSKUNW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C1=CN(N=C1)C)N.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted with a methyl group at the 1-position and an ethyl ester-linked aminoacetate group at the 4-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for aqueous reaction conditions . Key structural features include:

  • Pyrazole ring: Provides a planar, aromatic system that facilitates π-π stacking interactions in biological targets.

  • Amino group: Participates in hydrogen bonding and nucleophilic reactions.

  • Ethyl ester: Offers a hydrolyzable functional group for prodrug activation or further derivatization .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₄ClN₃O₂
Molecular Weight219.67 g/mol
Melting PointNot reported
SolubilitySoluble in DMF, DMSO, methanol
pKa (amino group)~8.5 (estimated)

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a two-step process:

  • Condensation: Ethyl 2-bromoacetate reacts with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 50–80°C.

  • Salt Formation: The intermediate is treated with hydrochloric acid to yield the hydrochloride salt .

Key Reaction:

Ethyl 2-bromoacetate+1-Methyl-1H-pyrazole-4-carboxamideDMF, K₂CO₃5080CEthyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetateHClHydrochloride salt\text{Ethyl 2-bromoacetate} + \text{1-Methyl-1H-pyrazole-4-carboxamide} \xrightarrow[\text{DMF, K₂CO₃}]{50–80^\circ \text{C}} \text{Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield (typically >75%) and purity (>95%). Automated systems monitor reaction parameters (temperature, pH) to minimize byproducts such as unreacted pyrazole intermediates.

Chemical Reactivity and Functional Group Transformations

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, reflux): Yields 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride .

  • Basic Hydrolysis (NaOH, 80°C): Produces the sodium salt of the carboxylic acid .

Amino Group Reactivity

The primary amino group participates in:

  • Acylation: Reacts with acetyl chloride to form N-acetyl derivatives.

  • Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) to generate imines .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
AcylationAcetyl chloride, pyridineN-Acetylated derivative
CondensationBenzaldehyde, ethanolSchiff base (imine)
AlkylationMethyl iodide, K₂CO₃N-Methylated product

Applications in Pharmaceutical Research

Drug Discovery

The compound serves as a building block for kinase inhibitors and anti-inflammatory agents. For example, derivatives have shown inhibitory activity against MPS1 kinase (IC₅₀ = 54 nM), a target in cancer therapy .

Agrochemistry

In agrochemical research, its modifiable amino and ester groups enable the synthesis of herbicides and fungicides. A 2024 study demonstrated its utility in developing compounds with >90% efficacy against Fusarium species.

Biological Activity and Mechanism

In Vitro Studies

  • Anti-inflammatory Activity: Derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 0.22–0.68 μM .

  • Anticancer Potential: Pyrazole analogs exhibit cytotoxicity against HeLa cells (IC₅₀ = 1.08 μM) via apoptosis induction .

Pharmacokinetics

  • Metabolic Stability: Moderate stability in mouse liver microsomes (t₁/₂ = 14 min) .

  • Permeability: Low PAMPA permeability (4.1 × 10⁻⁶ cm/s) due to the hydrochloride salt’s polarity.

Recent Advances and Future Directions

Structural Modifications

  • Heterocyclic Replacements: Substituting the pyrazole with imidazole improves metabolic stability (t₁/₂ = 37 min in HLMs) .

  • Prodrug Design: Ester-to-amide conversion enhances oral bioavailability (F = 68% in rats) .

Targeted Therapies

Ongoing research explores its use in covalent inhibitors targeting rare cysteine residues in kinases (e.g., MAPKAPK2) .

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